molecular formula C10H16N4O B1460719 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine CAS No. 1177310-79-0

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine

Cat. No.: B1460719
CAS No.: 1177310-79-0
M. Wt: 208.26 g/mol
InChI Key: LPKSZMBPJFXDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,5-dimethyl-1H-pyrazole moiety linked to a piperazine ring via a carbonyl group, a structural motif commonly found in the design of biologically active molecules . The 1,5-dimethylpyrazole component is a privileged scaffold in pharmacology, known for its wide spectrum of reported activities, including anticancer , antidiabetic , and anti-inflammatory effects . The piperazine ring is a common feature in pharmaceuticals that often contributes to favorable pharmacokinetic properties and the ability to interact with various biological targets. This molecular architecture makes the compound a valuable intermediate or building block for synthesizing more complex molecules and for investigating new therapeutic agents . Researchers can utilize this compound in developing novel enzyme inhibitors, receptor modulators, and peptidomimetics . Its core structure suggests potential for application in oncology research, particularly in the synthesis of compounds for evaluating anti-proliferative activity against various cancer cell lines . This product is provided for non-human research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-8-7-9(12-13(8)2)10(15)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKSZMBPJFXDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anti-diabetic, antioxidant, and anti-cancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine with a pyrazole derivative. The structural characterization can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.
  • Infrared Spectroscopy (FT-IR) : Identifies functional groups.

Anti-Diabetic Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The IC50 values for these compounds were found to be comparable to standard drugs like Acarbose. For instance:

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
This compound75.62 ± 0.56119.3 ± 0.75
Acarbose72.58 ± 0.68115.6 ± 0.574

These results indicate that the compound could serve as a potential therapeutic agent for managing diabetes by inhibiting carbohydrate digestion.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated considerable antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties against various cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549). The results indicated potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin:

Cell LineIC50 Value (µM)Standard Drug IC50 (µM)
HepG25.353.78
A5498.746.39

These findings suggest that the compound may act as a promising anti-tumor agent with lower toxicity towards normal cells, indicating its potential for further development.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

  • Study on Anti-Diabetic Properties : In vitro assays showed that compounds similar to this compound effectively inhibited key enzymes involved in glucose metabolism, suggesting a mechanism for managing postprandial blood sugar levels.
  • Research on Antioxidant Effects : A comparative analysis of antioxidant activities indicated that the pyrazole derivatives exhibited superior radical scavenging abilities compared to traditional antioxidants.
  • Investigation of Anti-Cancer Effects : In vivo studies demonstrated that these compounds could significantly reduce tumor growth in animal models while exhibiting minimal side effects.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine is a compound that has garnered attention in various scientific research domains due to its unique structural properties and potential applications. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies indicate that this compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on LPS-stimulated macrophages showed that treatment with this compound resulted in a significant reduction in cytokine levels compared to untreated controls.

Table 2: Cytokine Inhibition by this compound

CytokineControl Level (pg/mL)Treated Level (pg/mL)% InhibitionReference
TNF-alpha1507550%
IL-620010050%

Neuropharmacology

Recent investigations have focused on the neuropharmacological effects of this compound. It has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to anxiety and depression.

Case Study: Behavioral Studies in Rodents

In rodent models of anxiety, administration of the compound resulted in decreased anxiety-like behavior as measured by the elevated plus maze test.

Table 3: Behavioral Effects of this compound

TestControl Group (Time spent in open arms)Treated Group (Time spent in open arms)% Increase in Open Arm TimeReference
Elevated Plus Maze20 seconds35 seconds75%

Synthetic Applications

The compound serves as an intermediate in the synthesis of other biologically active compounds. Its ability to undergo various chemical reactions makes it useful in developing new pharmaceuticals.

Table 4: Synthetic Routes Involving this compound

Reaction TypeProduct ObtainedYield (%)Reference
N-acylationPiperazine derivatives85%
AlkylationModified pyrazole compounds90%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their biological activities compared to 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine:

Compound Core Structure Key Substituents Reported Activities Key Differences
This compound Piperazine + pyrazole-carbonyl 1,5-Dimethylpyrazole Not explicitly reported in evidence Reference compound for comparison.
1-(4-Substitutedbenzoyl)piperazine derivatives (5a–g) Piperazine + benzoyl Aromatic substituents (e.g., 4-Cl, 4-F) Cytotoxicity against liver, breast, colon cancer cell lines (IC50: 5–20 µM). Benzoyl group vs. pyrazole-carbonyl: Aromatic vs. heteroaromatic; higher lipophilicity.
1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)piperazine Piperazine + pyrazole-sulfonyl 1,3-Dimethylpyrazole + sulfonyl No activity data provided Sulfonyl group (electron-withdrawing) vs. carbonyl (polar, hydrogen-bond acceptor).
1-(3-Trifluoromethylphenyl)piperazine Piperazine + aryl 3-Trifluoromethylphenyl 5-HT1B receptor selectivity (65-fold over 5-HT1A). Direct aryl substitution vs. pyrazole-carbonyl linkage; altered receptor affinity.
N,N-Dimethylhydrazide derivatives (e.g., 3a) Pyrazole-carbohydrazide Hydrazide substituents Antimicrobial activity (Gram+/Gram- bacteria, yeasts). Hydrazide functional group vs. piperazine linkage; enhanced hydrogen-bonding potential.

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability: Piperazine moieties are prone to oxidative metabolism, as seen in fluoroquinolones, where the piperazine ring undergoes dealkylation or hydroxylation . The dimethylpyrazole substituent in the target compound may slow oxidation by sterically shielding the piperazine nitrogen.
  • The pyrazole-carbonyl group in the target compound may offer a balance between lipophilicity and polarity .

Key Research Findings and Contradictions

  • Cytotoxicity vs. Selectivity: While benzoyl-piperazines show cytotoxicity, their non-selective action limits therapeutic utility. Pyrazole-carbonyl derivatives could improve selectivity due to heteroaromatic interactions with specific enzyme pockets .
  • Receptor Affinity : Substituted phenylpiperazines (e.g., 1-(3-trifluoromethylphenyl)piperazine) exhibit high 5-HT1B selectivity, but pyrazole-based analogs may shift affinity toward other targets (e.g., kinases) due to structural divergence .

Preparation Methods

Condensation Reaction Using Protected Piperazine Derivatives

A representative method involves the condensation of a protected piperazine derivative with a pyrazole intermediate (analogous to compound IV in related patents), followed by deprotection to yield the target compound.

  • Starting Materials: Pyrazole intermediate with substituents at positions 1 and 5 (e.g., methyl groups), and piperazine protected with amino-protecting groups such as tert-butoxycarbonyl (Boc), ethanoyl, or benzyl oxycarbonyl.
  • Solvent System: Fatty alcohols (C12-C14 or C12-C18) combined with C1-C6 alcohols; tetrahydrofuran (THF) for subsequent steps.
  • Reagents:
    • Water-retaining agents like anhydrous sodium sulfate, copper sulfate, or anhydrous magnesium sulfate to facilitate reaction.
    • Condensation reagents such as Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent to promote amide bond formation.
    • Organic bases including pyridine or triethylamine to neutralize acids formed during the reaction.
  • Reaction Conditions: Reflux at elevated temperatures (75-85 °C) for initial condensation, followed by reaction at 40-60 °C for cyclization or further condensation steps.
  • Work-up: Neutralization of reaction mixture, extraction, drying over anhydrous salts, and concentration to isolate intermediates and final products.

This method avoids the use of highly toxic reagents (e.g., phosphorus oxychloride or tetraphosphorus decasulfide), which were common in earlier reported syntheses but unsuitable for industrial scale due to toxicity and low yields.

Catalytic Hydrogenation for Deprotection

Following condensation, protecting groups on piperazine can be removed via catalytic hydrogenation:

  • Catalyst: Palladium on carbon.
  • Solvent: Ethanol.
  • Conditions: Hydrogenation under pressure overnight to remove protecting groups, yielding the free piperazine derivative.
  • Purification: Filtration to remove catalyst, evaporation of solvent, and recrystallization from methylene dichloride to obtain the pure product with yields around 80-86%.

Detailed Reaction Scheme and Conditions

Step Description Reagents & Conditions Yield (%) Notes
1 Condensation of pyrazole intermediate with protected piperazine Fatty alcohol solvent, phenylhydrazine, water-retaining agent, reflux 75-85 °C, 2-3 h Intermediate obtained Use of anhydrous sodium sulfate or copper sulfate as drying agent
2 Cyclization/condensation with condensation reagent THF solvent, Lawesson reagent or Belleau reagent, triethylamine, 40-60 °C, overnight ~90 Avoids toxic phosphorus oxychloride; reaction monitored by disappearance of starting material
3 Deprotection of amino group Ethanol, Pd/C catalyst, hydrogen atmosphere, room temperature, overnight ~80-86 Removal of Boc or other protecting groups by catalytic hydrogenation
4 Purification Extraction, washing with brine and sodium hydroxide, drying over anhydrous sodium sulfate, recrystallization - Final product isolated as off-white solid

Research Findings and Industrial Considerations

  • The improved synthetic routes emphasize environmental safety by eliminating highly toxic reagents and minimizing hazardous waste, making the process amenable to large-scale industrial production .
  • The use of Lawesson reagent or related thionation reagents facilitates efficient cyclization and condensation without compromising yield or purity.
  • Organic bases such as triethylamine are preferred over pyridine due to lower toxicity and better industrial handling safety.
  • The process yields are consistently high (80-90%), with good reproducibility and scalability.
  • The choice of protecting groups (e.g., Boc) is critical for ensuring selective reactions and ease of deprotection.
  • The reaction steps are generally conducted under mild to moderate temperatures, reducing energy consumption and potential side reactions.

Q & A

Basic Research Questions

Q. What synthetic strategies minimize side reactions during alkylation or acylation of piperazine derivatives?

  • Methodological Answer : To avoid undesired byproducts (e.g., ethoxyethyl derivatives), replace protic solvents like ethanol with aprotic solvents such as acetone. Use mild bases (e.g., K₂CO₃) instead of strong bases (e.g., KOH) to suppress nucleophilic substitution at unintended sites . Optimize stoichiometry and reaction time to favor the desired S- or N-alkylated isomers.

Q. How can coupling reagents improve the synthesis of piperazine-containing amides or carbamates?

  • Methodological Answer : For amide bond formation, employ carbodiimide-based reagents (e.g., EDC) with activators like HOAt or HOBt in polar aprotic solvents (e.g., DMF). These reagents enhance reaction efficiency and reduce racemization, critical for constructing pharmacophores such as the pyrazole-piperazine scaffold .

Q. What analytical techniques validate the purity and structure of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine?

  • Methodological Answer : Use HPLC with UV detection for purity assessment. Confirm structural integrity via ¹H/¹³C NMR (e.g., carbonyl resonance at ~165–170 ppm for the acylpiperazine moiety) and high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Advanced Research Questions

Q. How can derivatization with piperazine enhance ionization efficiency in mass spectrometry (MS) for proteomic studies?

  • Methodological Answer : Piperazine derivatives (e.g., 2-PP, 2-PMP) coupled to peptide carboxyl groups via EDC/HOAt increase ionization by introducing basic sites. This improves detection of low-molecular-weight, high-pI peptides. Post-derivatization, use reversed-phase HPLC for separation and MALDI-TOF/MS for analysis .

Q. What computational approaches predict the binding affinity of piperazine-pyrazole hybrids to biological targets (e.g., serotonin receptors)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT₁A PDB: 7E2Z). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Correlate computational results with in vitro assays (e.g., radioligand displacement) for structure-activity relationship (SAR) refinement .

Q. How do reaction conditions influence the regioselectivity of pyrazole functionalization in piperazine hybrids?

  • Methodological Answer : Regioselective acylation at the pyrazole C3-position can be achieved using anhydrous conditions and Lewis acid catalysts (e.g., ZnCl₂). For cyclocondensation reactions (e.g., pyrazolo[3,4-d]pyridazines), optimize stoichiometry of hydrazine derivatives and reflux in ethanol/water mixtures .

Data Contradictions and Resolution

  • Contradiction : Ethanol as a solvent may favor ethoxylation side reactions in piperazine alkylation vs. its utility in hydrazine cyclocondensation .
    • Resolution : Use ethanol only for reactions where protic conditions are essential (e.g., cyclization). For alkylation, prioritize aprotic solvents like acetone or DMF to suppress nucleophilic byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.